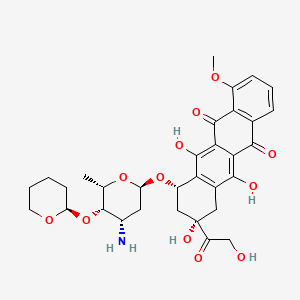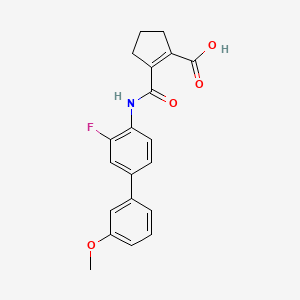
AMD 3465 Hexahydrobromid
Übersicht
Beschreibung
AMD 3465 (hexahydrobromide) is a potent and selective antagonist of the chemokine receptor CXCR4. It exhibits an eight-fold higher affinity for CXCR4 compared to AMD 3100. This compound inhibits the binding of the stromal cell-derived factor 1 alpha ligand to CXCR4, which is crucial for its biological activity. AMD 3465 (hexahydrobromide) has been shown to potently inhibit the entry of the human immunodeficiency virus into cells and mobilize hematopoietic stem cells in vivo .
Wissenschaftliche Forschungsanwendungen
AMD 3465 (Hexahydrobromid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Werkzeug zur Untersuchung der Struktur-Aktivitäts-Beziehung von CXCR4-Antagonisten.
Biologie: Untersuchung der Rolle von CXCR4 in der Zellsignalisierung, Migration und Immunantwort.
Medizin: Erforschung des Potenzials zur Behandlung von Krankheiten wie Krebs, HIV und entzündlichen Erkrankungen durch Blockierung von CXCR4-vermittelten Signalwegen.
Industrie: Einsatz bei der Entwicklung neuer Therapeutika, die auf CXCR4 abzielen
5. Wirkmechanismus
AMD 3465 (Hexahydrobromid) entfaltet seine Wirkung durch Bindung an den CXCR4-Rezeptor und blockiert so die Interaktion zwischen CXCR4 und seinem Liganden, dem von Stromazellen abgeleiteten Faktor 1 alpha. Diese Hemmung verhindert die nachgeschalteten Signalwege, die an Zellmigration, Proliferation und Überleben beteiligt sind. Die hohe Affinität der Verbindung zu CXCR4 macht sie zu einem wirksamen Inhibitor des HIV-Eintritts in Zellen und zu einem Mobilisator hämatopoetischer Stammzellen .
Wirkmechanismus
Target of Action
AMD 3465 hexahydrobromide is a potent and selective antagonist of the CXCR4 receptor . The CXCR4 receptor plays a crucial role in various biological processes, including immune response and hematopoiesis .
Mode of Action
AMD 3465 hexahydrobromide exhibits an 8-fold higher affinity for the CXCR4 receptor than AMD 3100 . It inhibits the binding of the SDF-1α ligand to the CXCR4 receptor, with a Ki value of 41.7 nM . This inhibition prevents the downstream signaling cascades triggered by the interaction of SDF-1α with CXCR4 .
Biochemical Pathways
The primary biochemical pathway affected by AMD 3465 hexahydrobromide is the SDF-1α/CXCR4 signaling pathway . By blocking the interaction between SDF-1α and CXCR4, AMD 3465 hexahydrobromide disrupts the downstream effects of this pathway, which include chemotaxis, cell survival, and proliferation .
Result of Action
AMD 3465 hexahydrobromide potently inhibits HIV cell entry in vitro . It also causes leukocytosis and mobilizes hematopoietic stem cells in vivo . These effects are likely due to the disruption of the SDF-1α/CXCR4 signaling pathway.
Biochemische Analyse
Biochemical Properties
AMD 3465 hexahydrobromide interacts with the CXCR4 receptor, a G protein-coupled receptor . It inhibits the binding of 12G5 mAb and CXCL12 AF647 to CXCR4, with IC50 values of 0.75 nM and 18 nM in SupT1 cells .
Cellular Effects
AMD 3465 hexahydrobromide has been shown to have significant effects on various types of cells. It potently inhibits the replication of X4 HIV strains (IC50: 1-10 nM), but has no effect on CCR5-using (R5) viruses . It also inhibits CXCL-12-induced growth in U87 and Daoy cells .
Molecular Mechanism
The molecular mechanism of AMD 3465 hexahydrobromide involves its antagonistic action on the CXCR4 receptor. It inhibits the binding of 12G5 mAb and CXCL12 AF647 to CXCR4 . This inhibition disrupts the normal functioning of the CXCR4 receptor, thereby affecting the cellular processes that depend on this receptor.
Vorbereitungsmethoden
The synthesis of AMD 3465 (hexahydrobromide) involves multiple steps, starting with the preparation of the core structure, followed by functionalization and purification. The synthetic route typically includes:
Step 1: Formation of the tetraazacyclotetradecane core.
Step 2: Introduction of the phenylmethyl group.
Step 3: Attachment of the pyridinemethanamine moiety.
Step 4: Conversion to the hexahydrobromide salt form.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may include large-scale synthesis using optimized reaction conditions and purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
AMD 3465 (Hexahydrobromid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern, was möglicherweise die Aktivität der Verbindung verändert.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können neue funktionelle Gruppen einführen, die ihre biologische Aktivität verstärken oder modifizieren.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile oder Elektrophile. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
AMD 3465 (Hexahydrobromid) wird mit anderen CXCR4-Antagonisten wie AMD 3100 und AMD 11070 verglichen. Die wichtigsten Unterschiede sind:
Affinität: AMD 3465 (Hexahydrobromid) hat eine höhere Affinität für CXCR4 als AMD 3100.
Selektivität: Es zeigt eine höhere Selektivität für CXCR4, wodurch Off-Target-Effekte reduziert werden.
Biologische Aktivität: AMD 3465 (Hexahydrobromid) ist wirksamer bei der Hemmung des HIV-Eintritts und der Mobilisierung von Stammzellen .
Ähnliche Verbindungen umfassen:
- AMD 3100
- AMD 11070
- GENZ-644494
Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Affinität, Selektivität und Potenz .
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N6.6BrH/c1-2-13-29-24(5-1)20-28-19-22-6-8-23(9-7-22)21-30-17-4-12-26-15-14-25-10-3-11-27-16-18-30;;;;;;/h1-2,5-9,13,25-28H,3-4,10-12,14-21H2;6*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHBIBDGWDRBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3.Br.Br.Br.Br.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44Br6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















